Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with ethynyl-containing reagents. One common method includes the alkylation of pyrrolidine with ethynyl halides under basic conditions, followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl pyrrolidine-2-carboxylate hydrochloride
- Ethyl pyrrolidine-2-carboxylate hydrochloride
- L-Proline methyl ester hydrochloride
Uniqueness
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack this functional group.
Biological Activity
Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an ethynyl substituent and a carboxylate group. The presence of these functional groups contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies involving related compounds have indicated that modifications in the structure can enhance antibacterial and antifungal activities. These derivatives often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Mechanism of Action |
---|---|---|---|
Compound A | E. coli | 20 | Cell wall disruption |
Compound B | S. aureus | 25 | Protein synthesis inhibition |
This compound | TBD | TBD |
Antitubercular Activity
This compound has been evaluated for its efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that certain structural analogs exhibited sub-micromolar IC50 values, indicating potent activity against the target bacterium. The mechanism appears to involve inhibition of key enzymes in the bacterial metabolic pathways.
Case Study: Inhibition of Pks13
A notable study assessed the compound's effect on the Pks13 enzyme, crucial for mycolic acid biosynthesis in M. tuberculosis. The results indicated a significant increase in growth inhibition when the expression levels of Pks13 were manipulated, demonstrating the compound's targeted action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research into SAR has revealed that variations in substituents on the pyrrolidine ring can lead to enhanced potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationship Findings
Modification | Effect on Activity | Notes |
---|---|---|
Ethynyl group | Increased potency | Enhances binding affinity |
Carboxylate group | Essential for activity | Critical for enzyme interaction |
Alkyl substitutions | Variable effects | Need optimization for best results |
Properties
Molecular Formula |
C8H12ClNO2 |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
methyl 5-ethynylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h1,6-7,9H,4-5H2,2H3;1H |
InChI Key |
FECSMXVBIVPJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)C#C.Cl |
Origin of Product |
United States |
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